molecular formula C12H15BF3NO4S B7952581 [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid

[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7952581
M. Wt: 337.13 g/mol
InChI Key: WARXJAKBEKWFMU-UHFFFAOYSA-N
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Description

[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine

The piperidine sulfonyl group is a common motif in pharmaceutical compounds, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its unique chemical properties enable the development of products with improved performance and environmental profiles .

Mechanism of Action

The mechanism of action of [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the piperidine sulfonyl group, trifluoromethyl group, and boronic acid group in [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid makes it unique. This structural arrangement provides a balance of reactivity, stability, and versatility, making it suitable for a wide range of scientific and industrial applications .

Properties

IUPAC Name

[3-piperidin-1-ylsulfonyl-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO4S/c14-12(15,16)9-6-10(13(18)19)8-11(7-9)22(20,21)17-4-2-1-3-5-17/h6-8,18-19H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARXJAKBEKWFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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